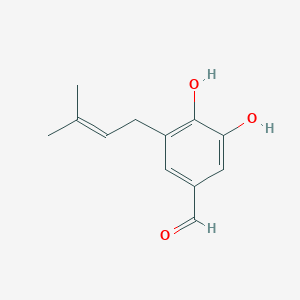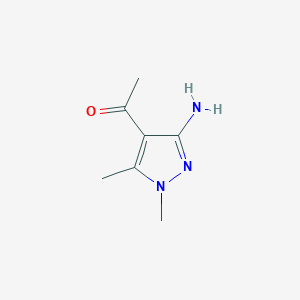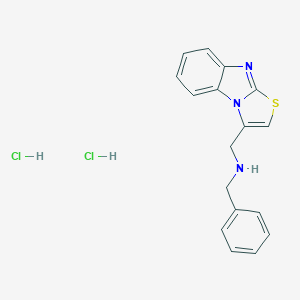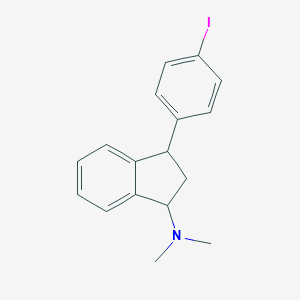
3,4-Dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde: is a chemical compound characterized by the presence of two hydroxyl groups and a prenyl group attached to a benzaldehyde core. This compound is known for its biological activities and is often isolated from natural sources such as plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with prenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Esters or ethers
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties. It is studied for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antileishmanial and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The biological activities of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde are attributed to its ability to interact with various molecular targets. For instance, it can inhibit the function of specific enzymes or proteins involved in disease pathways. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,4-dihydroxy-5-(3-methyl-2-butenyl)benzoate: This compound has a similar structure but with a methyl ester group instead of an aldehyde group.
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl): Another structurally similar compound with slight variations in the position of the prenyl group.
Uniqueness: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
161095-35-8 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-10-5-9(7-13)6-11(14)12(10)15/h3,5-7,14-15H,4H2,1-2H3 |
InChI-Schlüssel |
DIYXVDVQPLASLL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
Synonyme |
Benzaldehyde, 3,4-dihydroxy-5-(3-methyl-2-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)





![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)


